molecular formula C10H15N5O5 B7803656 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate

Cat. No.: B7803656
M. Wt: 285.26 g/mol
InChI Key: LZSCQUCOIRGCEJ-FPKZOZHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate typically involves the glycosylation of guanine with a protected ribose derivative. The reaction is often carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions. The resulting nucleoside is then deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the nucleoside, which is then extracted and purified using chromatographic techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose ring.

    Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the amino group or the hydroxyl groups on the ribose ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. It participates in hydrogen bonding and base pairing, which are essential for the stability and function of DNA and RNA. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases. The pathways involved include DNA replication, transcription, and repair .

Comparison with Similar Compounds

    Adenosine: Another nucleoside with a similar structure but with adenine as the base instead of guanine.

    Cytidine: Contains cytosine as the base and has similar roles in nucleic acid structure and function.

    Thymidine: A nucleoside with thymine as the base, primarily found in DNA.

Uniqueness: 2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate is unique due to its specific base (guanine) and its role in forming guanine-cytosine base pairs, which are crucial for the stability of the DNA double helix. Its ability to participate in various biochemical processes and its potential therapeutic applications further distinguish it from other nucleosides .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCQUCOIRGCEJ-FPKZOZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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